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Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically

validated target for the treatment of pain.[1][2] Human genetic studies have demonstrated that

gain-of-function mutations in Nav1.7 lead to debilitating pain syndromes, while loss-of-function

mutations result in a congenital insensitivity to pain.[3][4] This has spurred the development of

selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics. PF-05198007 is

a potent and selective arylsulfonamide inhibitor of Nav1.7 that serves as a valuable

pharmacological tool for studying the role of this channel in nociceptor physiology.[2][5][6]

These application notes provide detailed protocols for utilizing PF-05198007 in common cell

culture assays to characterize its inhibitory effects on Nav1.7 channels. The included

methodologies cover electrophysiological and fluorescence-based approaches suitable for

researchers in academia and the pharmaceutical industry.
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Channel Subtype IC50 (nM) Slope n

Nav1.7 5.2 1.1 3-4

Nav1.6 149 1.5 3-4

Nav1.1 174 0.7 3-4

Data obtained from

whole-cell patch-

clamp

electrophysiology on

recombinantly

expressed mouse Nav

channels.[2]

Table 2: Effect of PF-05198007 on TTX-Sensitive Sodium
Currents in Mouse DRG Neurons

Parameter Value n

Average block of total TTX-S

current with 30 nM PF-

05198007

83.0 ± 2.7% 35

TTX-S: Tetrodotoxin-Sensitive.

The Nav1.8 blocker A-803467

was used to isolate the TTX-S

current.[2]

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the role of Nav1.7 in pain signaling and a typical experimental

workflow for assessing inhibitors.
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Caption: Role of Nav1.7 in the pain signaling pathway.
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Caption: Experimental workflow for electrophysiological assessment.
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Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of PF-05198007 activity on Nav1.7 channels expressed

in a heterologous system (e.g., HEK293 cells) or in primary neurons (e.g., dorsal root ganglion

neurons). Automated patch-clamp platforms are frequently used for higher throughput.[1][7][8]

[9]

Materials:

HEK293 cells stably expressing human or mouse Nav1.7, or cultured dorsal root ganglion

(DRG) neurons.

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH

7.4 with NaOH.

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH.

PF-05198007 stock solution (e.g., 10 mM in DMSO).

A-803467 (for isolating TTX-S currents in DRG neurons).[2]

Tetrodotoxin (TTX).

Patch-clamp rig (manual or automated, e.g., Patchliner, IonWorks Barracuda).[1][7][10]

Procedure:

Cell Preparation: Culture cells to 70-90% confluency. For electrophysiology, plate cells at a

suitable density on glass coverslips 24-48 hours before the experiment.

Solution Preparation: Prepare external and internal solutions. Prepare serial dilutions of PF-
05198007 in the external solution to achieve the desired final concentrations. The final

DMSO concentration should be kept low (e.g., <0.1%).

Establish Whole-Cell Configuration:
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Transfer a coverslip with cells to the recording chamber and perfuse with the external

solution.

Using a borosilicate glass micropipette (2-5 MΩ resistance) filled with the internal solution,

approach a single cell.

Form a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell

configuration.

Voltage Protocol and Recording:

Hold the cell at a membrane potential where Nav1.7 channels are largely in a resting state

(e.g., -120 mV).

To elicit currents, apply a depolarizing voltage step (e.g., to 0 mV for 20-50 ms).

For DRG neurons, isolate the TTX-sensitive (TTX-S) current by first applying the Nav1.8

blocker A-803467 (1 µM).[2] The remaining current should be sensitive to TTX, with

Nav1.7 being the predominant component.[2]

Compound Application:

Record stable baseline currents for several minutes.

Perfuse the cells with the external solution containing a known concentration of PF-
05198007.

Allow the compound effect to reach a steady state (typically 3-5 minutes).

Data Acquisition and Analysis:

Record the peak inward sodium current before and after compound application.

Calculate the percentage of inhibition for each concentration.

Plot the concentration-response curve and fit the data to the Hill equation to determine the

IC50 value.
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Protocol 2: Fluorescence-Based Membrane Potential
Assay
This protocol provides a general framework for a higher-throughput method to assess Nav1.7

inhibition using a fluorescent imaging plate reader (FLIPR) or similar instrument. These assays

measure changes in membrane potential.[8][11]

Materials:

HEK293 cells stably expressing Nav1.7.

Black-walled, clear-bottom 96- or 384-well microplates.

Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

Nav1.7 activator (e.g., Veratridine).[11]

PF-05198007 stock solution (10 mM in DMSO).

Fluorescent plate reader with liquid handling capabilities.

Procedure:

Cell Plating: Seed the HEK293-Nav1.7 cells into the microplates at an appropriate density

and grow overnight to form a confluent monolayer.

Dye Loading:

Prepare the membrane potential dye solution according to the manufacturer's instructions.

Remove the cell culture medium from the plates and add the dye solution to each well.

Incubate the plate at 37°C for 30-60 minutes.

Compound Addition:
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Prepare a compound plate with serial dilutions of PF-05198007 in assay buffer.

Transfer the compounds from the compound plate to the cell plate using the plate reader's

liquid handler.

Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.

Assay Initiation and Measurement:

Prepare a plate with the Nav1.7 activator (e.g., veratridine).

Place the cell plate into the fluorescent plate reader and begin recording baseline

fluorescence.

The instrument will add the activator to all wells simultaneously, inducing membrane

depolarization in cells with active Nav1.7 channels.

Continue recording the fluorescence signal for 1-3 minutes to capture the peak response.

Data Analysis:

The change in fluorescence upon activator addition is proportional to Nav1.7 channel

activity.

Calculate the percentage of inhibition for each concentration of PF-05198007 relative to

vehicle-treated (0% inhibition) and fully blocked (100% inhibition, e.g., with a high

concentration of tetracaine) controls.

Generate a concentration-response curve and calculate the IC50.

Conclusion
PF-05198007 is a selective and potent inhibitor of Nav1.7, making it an essential tool for

investigating the role of this channel in pain and other physiological processes. The protocols

outlined above provide robust methods for characterizing the inhibitory activity of PF-05198007
and similar compounds in cell-based assays. Electrophysiology offers a detailed, direct

measurement of channel function, while fluorescence-based assays provide a higher-

throughput alternative for screening and initial characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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